molecular formula C16H13NO2 B7962959 Methyl 2-[4-(3-cyanophenyl)phenyl]acetate

Methyl 2-[4-(3-cyanophenyl)phenyl]acetate

Cat. No.: B7962959
M. Wt: 251.28 g/mol
InChI Key: DKTYMONUGUYMEO-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-cyanophenyl)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-cyanophenyl)phenyl]acetate typically involves the esterification of 2-[4-(3-cyanophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-[4-(3-cyanophenyl)phenyl]acetic acid+methanolacid catalystMethyl 2-[4-(3-cyanophenyl)phenyl]acetate+water\text{2-[4-(3-cyanophenyl)phenyl]acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-[4-(3-cyanophenyl)phenyl]acetic acid+methanolacid catalyst​Methyl 2-[4-(3-cyanophenyl)phenyl]acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-cyanophenyl)phenyl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid for nitration, and halogens like bromine for halogenation.

Major Products Formed

    Hydrolysis: 2-[4-(3-cyanophenyl)phenyl]acetic acid and methanol.

    Reduction: Methyl 2-[4-(3-aminophenyl)phenyl]acetate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-[4-(3-cyanophenyl)phenyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-cyanophenyl)phenyl]acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(4-cyanophenyl)phenyl]acetate
  • Ethyl 2-[4-(3-cyanophenyl)phenyl]acetate
  • Methyl 2-[4-(3-cyanophenyl)phenyl]propanoate

Uniqueness

Methyl 2-[4-(3-cyanophenyl)phenyl]acetate is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different physical and chemical properties, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

IUPAC Name

methyl 2-[4-(3-cyanophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)10-12-5-7-14(8-6-12)15-4-2-3-13(9-15)11-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTYMONUGUYMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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